Tramadol N-Oxide

Description

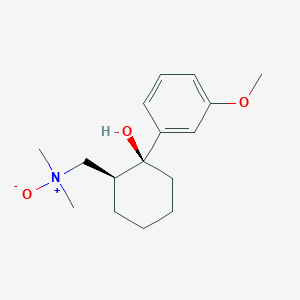

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147441-56-3 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Chemical Transformations of Tramadol N Oxide

Oxidative Synthesis Mechanisms

The formation of Tramadol (B15222) N-Oxide primarily occurs through the oxidation of the tertiary amine group present in the tramadol molecule. This process, known as N-oxidation, involves the addition of an oxygen atom to the nitrogen atom.

N-Oxidation of Tramadol

N-oxidation is a common metabolic and synthetic pathway for tertiary amines. For tramadol, the lone electron pair on the amine nitrogen is the predominant site of oxidant attack, leading to the formation of the N-oxide. acs.orgnih.govekb.egepfl.ch This reaction transforms the tertiary amine into a polar N-oxide functional group.

Role of Specific Oxidants in Chemical Synthesis

Various oxidizing agents can be employed in the chemical synthesis of Tramadol N-Oxide. A common method involves treating tramadol as a free base with an oxidizing agent such as hydrogen peroxide (30%) in an organic solvent like methanol (B129727) or isopropanol. google.com The reaction time can vary depending on whether heat is applied; with heating, the reaction may take about 1 hour, while without heating, it can take approximately 3 days. google.com Enantiomeric N-oxides can be prepared by similar hydrogen peroxide oxidation of the individual tramadol enantiomers. google.com

Research has also investigated the oxidation of tramadol using other oxidants like ferrate (Fe(VI)) and ozone (O₃) in environmental contexts. acs.orgnih.govepfl.chresearchgate.net Studies have shown that ozone is particularly effective in leading to N-oxide formation, with N-oxide-TRA being the main oxidation product (approximately 90%) when ozone is used. acs.orgnih.govepfl.chresearchgate.net Ferrate, while also causing oxidation at the amine-N, favors the formation of N-desmethyl-TRA. acs.orgnih.govekb.egepfl.chresearchgate.net

Data on apparent second-order rate constants for the oxidation of tramadol by ferrate and ozone at pH 8.0 illustrate the difference in reactivity:

| Oxidant | Apparent Second-Order Rate Constant (M⁻¹ s⁻¹) | pH |

| Ferrate (Fe(VI)) | 7.4 (±0.4) | 8.0 |

| Ozone (O₃) | 4.2 (±0.3) × 10⁴ | 8.0 |

Table 1: Reaction Rates of Tramadol Oxidation by Ferrate and Ozone acs.orgnih.govepfl.chresearchgate.net

Oxygen Transfer Mechanisms in Formation

The formation of this compound via oxidative synthesis, particularly with oxidants like ozone, is primarily explained by an oxygen transfer mechanism. acs.orgnih.govekb.egepfl.chresearchgate.netscispace.com In this mechanism, an oxygen atom is directly transferred from the oxidant molecule to the nitrogen atom of tramadol. This is consistent with the observation that the lone electron pair of the amine-N is the main site of attack by oxidants. acs.orgnih.govekb.egepfl.chresearchgate.net

Radical Intermediate Pathways in Formation

While oxygen transfer is a dominant mechanism for N-oxide formation, particularly with ozone, radical intermediate pathways can also be involved in the oxidative transformation of tramadol, especially with oxidants like ferrate. acs.orgnih.govekb.egepfl.chresearchgate.net A one-electron transfer process can result in the formation of N-centered radical cation intermediates. acs.orgnih.govekb.egepfl.chresearchgate.net These radical intermediates can then undergo further reactions, potentially leading to other transformation products like N-desmethyl-TRA, formamide, and aldehyde derivatives through a series of intermediate steps. acs.orgnih.govekb.egepfl.chresearchgate.net The radical intermediate mechanism is favored when using ferrate, resulting in a higher yield of N-desmethyl-TRA compared to this compound. acs.orgnih.govekb.egepfl.chresearchgate.net

Environmental Transformation Pathways and Conditions

This compound can also undergo transformations in the environment. These pathways are influenced by environmental conditions such as the presence of light and microbial activity.

Photodegradation Mechanisms

Photodegradation, the degradation of a compound induced by light, is one environmental transformation pathway that can affect this compound. Studies on the persistence of N-oxides of tertiary amine drugs, including this compound, under simulated solar photochemistry have shown that these N-oxides are generally stable under solar photolysis. nih.govresearchgate.net While N-oxidation of the parent compound (tramadol) can occur during photodegradation processes, leading to the formation of this compound, the N-oxide itself appears to be relatively resistant to further degradation by direct photolysis. nih.govresearchgate.net

However, photocatalytic degradation, which involves the use of a photocatalyst (like TiO₂) and light, can lead to the transformation of this compound. nih.gov Research on the photocatalytic degradation of this compound in aqueous suspensions with TiO₂ under UV irradiation has shown that the compound can be degraded. nih.gov The degradation rates can be influenced by pH, with an increasing trend observed in alkaline solutions (pH 10). nih.gov Hydroxyl radicals (HO•) play an important role in these photocatalytic degradation pathways, which primarily involve hydroxylation and further oxidation of the compound. nih.gov

Data on the photocatalytic degradation kinetics of this compound (N-OX-TRA) at different pH values in ultrapure water using TiO₂ is presented below:

| Compound | Initial Concentration (mg L⁻¹) | pH | Degradation Time for Total Disappearance (min) |

| N-OX-TRA | 10 | 4 | ~40 |

| N-OX-TRA | 10 | 6.7 | ~40 |

| N-OX-TRA | 10 | 10 | <30 |

Table 2: Photocatalytic Degradation of this compound at Different pH Values nih.gov

This indicates that while direct photolysis might not be a primary degradation route for this compound, photocatalytic processes involving radical species can lead to its transformation in illuminated aquatic environments containing photocatalytically active substances.

Biodegradation Processes

Studies on the biodegradation of tramadol and its transformation products, including this compound, indicate that while tramadol itself can undergo microbial N-demethylation, the biodegradation of this compound by microorganisms is not as readily observed. N-oxides are known metabolites from crustaceans researchgate.net, but current knowledge suggests they are not typically formed by microorganisms researchgate.net.

Research investigating the persistence of N-oxides of tertiary amine drugs, including tramadol, in aerobic biodegradation experiments has shown that this compound was found to be stable under these conditions, with only a very slight reverse reaction back to the parent compound observed. nih.govresearchgate.net This suggests that conventional aerobic biodegradation processes may not be effective in removing this compound from the environment.

Some studies have explored the microbial transformation of tramadol by pre-adapted activated sludge cultures. While N-desmethyltramadol and N,N-didesmethyltramadol were identified as primary transformation products, isomeric compounds with a putative structure involving oxidative modification of the dimethylamino group were also detected. researchgate.net Although microbial N-oxidation of tramadol was observed in this study, the subsequent biodegradation fate of the formed this compound in this specific microbial system requires further investigation. researchgate.net

Data from studies on the biodegradation of tramadol and its metabolites in different systems highlight varying removal efficiencies and transformation pathways. For example, in aerobic water/sediment testing, N-oxidation reactions were a minor transformation pathway compared to N- and O-dealkylation reactions. nih.govresearchgate.net

Transformation in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are widely employed for the removal of pharmaceutical contaminants from water and wastewater due to their ability to generate reactive oxygen species (ROS) like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻), which can degrade persistent organic pollutants. cwejournal.orgmdpi.com this compound can undergo transformation in various AOPs, including ozonation and photocatalysis.

Ozonation is known to primarily N-oxidize tertiary amine compounds like tramadol to their corresponding N-oxides. researchgate.netau.dk However, this compound itself can be further transformed by ozonation. Studies have shown that this compound degrades during ozonation in both pure water and effluent wastewater. researchgate.netnih.gov The transformation products formed during ozonation of this compound can be numerous and their pathways complex. researchgate.netnih.gov Research using high-resolution mass spectrometry has identified multiple new transformation products resulting from the addition of oxygen atoms and the removal of carbon fragments from the this compound molecule. researchgate.netnih.gov Quenching experiments suggest that both direct reactions with ozone and reactions with hydroxyl radicals contribute to the transformation of this compound during ozonation, with direct ozone reactions being the predominant pathway for the formation of most transformation products. researchgate.netnih.gov

Photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst under UV or visible light irradiation, has also been investigated for the degradation of tramadol and its metabolites, including this compound. In aqueous TiO₂ suspensions, this compound has been shown to undergo photocatalytic degradation. researchgate.netnih.gov The degradation rates can be influenced by factors such as pH, with an increasing trend observed in alkaline solutions. researchgate.netnih.gov Hydroxyl radicals play an important role in the photocatalytic degradation pathways of this compound, leading to hydroxylation and further oxidation. researchgate.netnih.gov While photocatalysis can lead to the degradation of this compound, the efficiency can be affected by the presence of other constituents in wastewater that can act as scavengers for reactive species. researchgate.netnih.gov

Other AOPs, such as electrochemical oxidation, photo-Fenton-like systems, and UV/persulfate systems, have also been explored for tramadol degradation and could potentially impact this compound. researchgate.netrsc.orgmdpi.com For instance, a UVC/persulfate system achieved complete degradation of tramadol, and while the formation of this compound as an intermediate was not explicitly detailed in the provided snippets for this specific AOP, N-oxidation is a known pathway in oxidative processes. rsc.org

The persistence of this compound in AOPs can vary depending on the specific process and conditions. While formed during ozonation, this compound can be further oxidized. au.dknih.gov Compared to some other transformation products, this compound might be less persistent against further oxidation in certain AOPs. nih.gov

Here is a summary of research findings related to the transformation of this compound in select Advanced Oxidation Processes:

| AOP | Key Findings | Primary Reactive Species Involved (if specified) | Reference(s) |

| Ozonation | Formed as a primary product from tramadol; further degraded; multiple transformation products identified; degradation pathways are complex. | Ozone, Hydroxyl radicals | au.dkresearchgate.netnih.govnih.gov |

| Photocatalysis | Undergoes degradation; influenced by pH (faster at alkaline pH); hydroxylation and further oxidation observed. | Hydroxyl radicals | researchgate.netnih.gov |

Metabolism and Biotransformation of Tramadol N Oxide

In Vivo Metabolic Pathways

In vivo studies have revealed that Tramadol (B15222) N-Oxide undergoes extensive metabolism. In mice, for example, unchanged TNO and 23 metabolites were profiled in urine after oral administration researchgate.netnih.gov. These metabolites are formed through several distinct pathways.

N-Oxide Reduction to Tramadol

One of the significant metabolic pathways for Tramadol N-Oxide is its reduction back to the parent compound, tramadol. This conversion is considered important as this compound is believed to exert its analgesic effect, at least in part, through its metabolic conversion to tramadol nih.govnih.gov. In vitro studies using hepatic S9 fractions from mouse, rat, and human have shown that the metabolism of TNO to tramadol via N-oxide reduction occurs in all three species, with the rate being greater in rat and human than in mouse nih.gov. Despite this in vitro finding, in vivo studies in rats suggested that the conversion of TNO to tramadol might primarily occur in the gastrointestinal tract, as TNO was not readily metabolized to tramadol in rat hepatic S9 fraction (< 2%) nih.gov. Significant amounts of tramadol have been observed in plasma following TNO administration in vivo, with levels comparable to those resulting from equal oral doses of tramadol, indicating a rapid and essentially quantitative conversion in this context nih.gov.

O-Demethylation Pathways

O-demethylation is another metabolic pathway observed for this compound. This process involves the removal of the methyl group from the methoxyphenyl moiety of the molecule. O-demethylation of tramadol itself is a major metabolic route catalyzed primarily by CYP2D6, leading to the formation of O-desmethyltramadol (M1), a pharmacologically active metabolite drugbank.comdominapharm.comresearchgate.net. Studies on the metabolism of this compound have also identified O-demethylated metabolites nih.govresearchgate.net. This indicates that the O-demethylation pathway is active for this compound, leading to the formation of O-desmethyl this compound.

N-Demethylation Pathways

N-demethylation involves the removal of a methyl group from the dimethylamino N-oxide moiety. This pathway is also observed in the metabolism of this compound nih.govresearchgate.net. N-demethylation of tramadol is primarily catalyzed by CYP3A4 and CYP2B6, resulting in the formation of N-desmethyltramadol (M2) drugbank.comresearchgate.net. Similarly, this compound can undergo N-demethylation to form N-desmethyl this compound.

Cyclohexyloxidation

Cyclohexyloxidation is a metabolic pathway that involves the oxidation of the cyclohexyl ring structure of this compound. This pathway has been identified in the metabolism of both tramadol and this compound, leading to the formation of hydroxycyclohexyl metabolites researchgate.nettandfonline.comnih.gov. In the case of this compound, cyclohexyloxidation results in hydroxylated derivatives of the cyclohexyl ring while the N-oxide function is retained.

Oxidative N-Dealkylation

Oxidative N-dealkylation is a metabolic process that involves the removal of alkyl groups from the nitrogen atom through oxidation. While N-demethylation is a specific type of N-dealkylation involving methyl groups, the broader term oxidative N-dealkylation may encompass the removal of other alkyl chains if present. This pathway has been listed among the metabolic transformations of both tramadol and this compound researchgate.nettandfonline.comnih.gov.

Dehydration

Dehydration has also been identified as a metabolic pathway for this compound, particularly noted in studies in mice researchgate.netnih.govtandfonline.com. This process involves the removal of a water molecule from the this compound structure, leading to the formation of a dehydrated metabolite. Dehydrated tramadol-N-oxide was also observed in in vitro human liver microsomal studies with tramadol nih.govresearchgate.net.

Data on the relative abundance of metabolites can vary depending on the species and study conditions. However, studies in mice indicate that unchanged TNO can represent a significant portion of the initial drug sample (up to 42%), and N-oxide reduction, O/N-demethylation, and cyclohexyloxidation appear to be predominant pathways leading to major metabolites researchgate.netnih.govtandfonline.comtandfonline.com.

Interactive Table: In Vivo Metabolic Pathways of this compound (Based on Mouse Study researchgate.netnih.govtandfonline.comtandfonline.com)

| Metabolic Pathway | Observed Metabolites (Examples/Types) | Relative Importance (Mouse) |

| N-Oxide Reduction | Tramadol | Predominant |

| O/N-Demethylation | O/N-desmethyl metabolites | Predominant |

| Cyclohexyloxidation | Hydroxycyclohexyl metabolites | Predominant |

| Oxidative N-Dealkylation | Observed | |

| Dehydration | Dehydrated this compound | Observed |

| Glucuronidation | Glucuronide conjugates | Minor |

Note: This table is based on findings in mouse studies and relative importance may vary in other species.

Detailed Research Findings:

Research using techniques such as atmospheric pressure ionization mass spectrometry (API-MS) and tandem mass spectrometry (MS/MS) has been crucial in profiling and identifying the metabolites of this compound nih.govresearchgate.netnih.govnih.govresearchgate.net. In a study in mice, 23 metabolites were identified from TNO administration researchgate.netnih.govtandfonline.com. In vitro studies with hepatic S9 fractions have also provided insights into the metabolic transformations in different species nih.gov. For instance, in human hepatic S9 fractions, this compound metabolites were formed via N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation nih.gov.

In Vitro Metabolic Investigations

In vitro studies using liver fractions have been instrumental in understanding the metabolic fate of this compound.

Hepatic S9 Fraction Studies and Microsomal Enzyme Systems

Studies utilizing hepatic S9 fractions from different species, including mouse, rat, and human, have shown that this compound is substantially metabolized. nih.gov These studies, conducted in the presence of an NADPH-generating system, have profiled and tentatively identified metabolites formed from TNO. nih.gov For instance, in rat hepatic S9 fraction, this compound (M31) was identified among the metabolites of tramadol. tandfonline.comresearchgate.net In human liver microsomal fractions, tramadol-N-oxide (M31) and dehydrated tramadol-N-oxide were identified as metabolites of tramadol. researchgate.nettandfonline.com The conversion of TNO back to tramadol via N-oxide reduction has been observed in hepatic S9 fractions, with this conversion being greater in rat and human compared to mouse. nih.gov

Identification and Characterization of Novel Metabolites

Metabolic investigations of this compound have led to the identification and characterization of several metabolites. In addition to the reduction of TNO back to tramadol, other Phase I reactions involved in TNO metabolism include O-demethylation, N-demethylation, and cyclohexylhydroxylation. nih.gov Studies in mice treated with TNO have identified 23 metabolites, including unchanged TNO and tramadol. researchgate.netnih.gov Among the metabolites identified from TNO or tramadol metabolism, some have been previously known (M1-5), while others (M18-23 in mice) were identified as new metabolites. researchgate.netnih.gov In vitro studies using hepatic S9 fractions have also profiled tramadol and several other metabolites formed from TNO. nih.gov

Comparative Metabolic Profiles Across Species

The metabolism of this compound exhibits variations across different species, as evidenced by comparative studies.

Murine Models

In vivo studies in mice have investigated the metabolism of this compound. Following oral administration of TNO to specific pathogen-free and axenic mice, unchanged TNO and 23 metabolites were profiled in urine. researchgate.netnih.gov The metabolic pathways observed in mice include N-oxide reduction (of TNO), O/N-demethylation, cyclohexyloxidation, oxidative N-dealkylation, dehydration (of TNO), N-oxidation (of tramadol), and glucuronidation. researchgate.netnih.gov While both tramadol and TNO are extensively metabolized in mice, no significant qualitative or quantitative differences in metabolism were noted between specific pathogen-free and axenic mice, except for variations in the amount of unchanged TNO and specific metabolites like M2. researchgate.netnih.gov

Rodent Models

Comparative in vitro studies using hepatic S9 fractions from mouse, rat, and human have shown species-specific differences in the metabolism of this compound. nih.gov The percentage of unchanged TNO recovered from hepatic S9 fractions varied among species, with 60% in mouse, 24% in rat, and 26% in human. nih.gov The conversion of TNO to tramadol via N-oxide reduction was found to be more prominent in rat and human hepatic S9 fractions compared to mouse. nih.gov Studies in rats have also identified tramadol-N-oxide as a metabolite of tramadol in hepatic S9 fractions. tandfonline.comresearchgate.net

Here is a data table summarizing the percentage of unchanged this compound in hepatic S9 fractions across different species:

| Species | Unchanged this compound (% of sample) |

| Mouse | 60 |

| Rat | 24 |

| Human | 26 |

Data derived from in vitro studies using hepatic S9 fractions in the presence of an NADPH generating system. nih.gov

Human Metabolic Parallels and Differences

In vitro studies utilizing hepatic S9 fractions from various species, including humans, rats, and mice, have provided insights into the metabolism of this compound. These studies indicate that TNO is substantially metabolized in the liver across these species. wikipedia.org Analysis of the metabolic profiles revealed the presence of unchanged TNO and several metabolites. wikipedia.org

The primary Phase I metabolic reactions identified for TNO include N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation. wikipedia.org Notably, the reduction of TNO back to its parent compound, tramadol, was observed to be more significant in hepatic S9 fractions from rats and humans compared to mice. wikipedia.org

While studies have extensively characterized the metabolism of tramadol in humans, identifying numerous metabolites formed via pathways such as O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, dehydration, and conjugation, TNO itself has been identified as one of these metabolites formed from tramadol. nih.govmassbank.eu The metabolic fate of TNO in humans involves its reduction to tramadol and further transformations via the general tramadol metabolic pathways.

Species-specific differences in drug metabolism are a well-established phenomenon, and while the in vitro data provides a direct comparison for TNO, broader studies on tramadol metabolism highlight variations in the formation and elimination of its metabolites across different animals, including dogs, horses, camels, and cats, compared to humans. uni.lu These differences underscore the importance of species-specific investigations when evaluating the metabolic fate of compounds like this compound.

In Vitro Metabolism of this compound in Hepatic S9 Fractions

| Species | Unchanged this compound (%) |

| Mouse | 60 |

| Rat | 24 |

| Human | 26 |

Data derived from in vitro studies using hepatic S9 fractions. wikipedia.org

Influence of Gut Microbiota on Metabolism

The potential influence of gut microbiota on the metabolism of this compound has been investigated, particularly through studies in animal models. Research comparing the in vivo metabolism of TNO in specific pathogen-free (SPF) mice and axenic (germ-free) mice has provided direct evidence regarding the role of the gut microbiome. nih.govjku.at

While the direct metabolism of TNO by human gut microbiota is not extensively documented, microbial transformation of tramadol, the parent compound, has been observed in other contexts, such as in wastewater treatment where microbial N-oxidation of tramadol to TNO has been reported. However, this does not directly translate to the metabolic processing of TNO by the human gut microbiome. Studies on the influence of gut microbiota on the metabolism of other N-oxides, such as trimethylamine (B31210) N-oxide (TMAO), demonstrate that the microbiome can play a significant role in the formation of these compounds from precursors. However, the available research specifically on this compound metabolism in the presence of gut microbiota, particularly in humans, indicates a limited direct impact based on the mouse model data. nih.govjku.at

Pharmacokinetic Investigations of Tramadol N Oxide

Absorption and Distribution Kinetics in Biological Systems

Research into the absorption and distribution kinetics of Tramadol (B15222) N-Oxide in biological systems has provided insights into its initial fate following administration. Studies have employed analytical methods such as LC-MS/MS for the simultaneous determination of TNO and its metabolites in biological matrices like plasma nih.gov. Preclinical pharmacokinetic studies in animals such as Sprague-Dawley rats and Beagle dogs have utilized these methods to profile TNO and its major metabolites nih.gov.

While detailed quantitative data specifically on the absorption rate and extent of TNO itself is not as extensively documented as for tramadol, studies investigating its role as a prodrug have indicated its presence in plasma after administration nih.gov. The rapid and essentially quantitative conversion of TNO to tramadol observed in some studies suggests that TNO is absorbed and subsequently converted nih.gov. The conversion might potentially occur in the gastrointestinal tract nih.govresearchgate.net.

The distribution of TNO within biological systems is closely linked to its metabolic conversion to tramadol. As TNO is converted, the resulting tramadol and its metabolites distribute to various tissues. Tramadol itself is known to have high tissue affinity and a volume of distribution in the range of 2.6-2.9 L/kg in humans drugbank.comfda.gov. It crosses the blood-brain barrier and the placental barrier drugbank.com. While specific tissue distribution data solely for TNO is limited in the provided information, its rapid conversion implies that the distribution of the active compound (tramadol) and its metabolites is a primary focus following TNO administration.

Metabolic Conversion Kinetics and Extent

The metabolic conversion of Tramadol N-Oxide is a key aspect of its pharmacokinetic profile, as it is understood to act as a prodrug for tramadol nih.govresearchgate.netresearchgate.nettandfonline.comevitachem.com. In vitro metabolism studies using hepatic S9 fractions from various species, including mouse, rat, and human, have demonstrated the conversion of TNO to tramadol researchgate.netnih.gov. The metabolism of TNO involves several Phase I reactions, including N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation nih.gov.

The extent of TNO metabolism varies across species. In vitro studies showed that unchanged TNO represented 60%, 24%, and 26% of the sample in mouse, rat, and human hepatic S9 fractions, respectively nih.gov. The metabolism of TNO to tramadol via N-oxide reduction was observed to be greater in rat and human S9 fractions compared to mouse nih.gov.

In vivo studies in mice have also investigated the metabolism of TNO. Following oral administration, unchanged TNO accounted for up to 42% of the initial drug sample in urine pools, alongside tramadol and numerous other metabolites researchgate.netnih.gov. The metabolic pathways identified for TNO in mice include N-oxide reduction, O/N-demethylation, cyclohexyloxidation, oxidative N-dealkylation, dehydration, N-oxidation (of tramadol formed), and glucuronidation nih.gov. N-oxide reduction, O/N-demethylation, and cyclohexyloxidation appear to be predominant Phase I steps nih.gov.

The conversion of TNO to tramadol in vivo has been described as rapid and essentially quantitative in some studies, with similar levels of tramadol observed in plasma after equal oral doses of TNO and tramadol nih.gov. This suggests a significant extent of conversion within the biological system nih.gov.

Plasma Concentration Profiles of this compound and Related Metabolites

Plasma concentration profiles following the administration of this compound illustrate the time course of the parent compound and its metabolic products. Studies in Sprague-Dawley rats and Beagle dogs have generated representative plasma concentration versus time profiles for TNO and its major metabolites using LC-MS/MS analysis nih.gov.

While specific detailed plasma concentration-time curves for TNO across different species are not provided in the search results, the literature indicates that significant amounts of tramadol are detected in plasma after TNO administration nih.gov. The observation of similar tramadol plasma levels after equal oral doses of TNO and tramadol suggests a rapid and extensive conversion of the prodrug to the active compound nih.gov.

The pharmacokinetics of tramadol and its primary active metabolite, O-desmethyltramadol (M1), have been more extensively studied. Following oral administration of tramadol, peak plasma concentrations of tramadol typically occur earlier than those of M1 drugbank.comfda.govmedsafe.govt.nz. For instance, in healthy adults receiving a single oral dose of tramadol, the mean peak plasma concentration of racemic tramadol occurs at two hours, while M1 peaks at three hours fda.gov. The mean terminal plasma elimination half-lives of racemic tramadol and racemic M1 are approximately 6.3-7.4 hours drugbank.comfda.gov.

The plasma concentration profiles resulting from TNO administration are influenced by the rate and extent of its conversion to tramadol and the subsequent metabolism and elimination of tramadol and its metabolites. The concept of TNO as a prodrug suggests that its own plasma concentrations might be transient or lower compared to the levels of the formed tramadol and its downstream metabolites, depending on the rate of conversion versus absorption and elimination of TNO itself.

Tissue Distribution Studies and Compartmental Analysis

Tissue distribution studies specifically focused on quantifying this compound levels in various tissues are not extensively detailed in the provided search results. However, the distribution of tramadol and its metabolites following TNO administration is a relevant consideration given TNO's role as a prodrug.

Tramadol is known to distribute widely into body tissues and has a high tissue affinity drugbank.com. Studies in animals like zebrafish have examined the distribution of tramadol and its metabolites (M1 and M2) in various tissues, including brain, eyes, muscle, gill, heart, liver, and gut spandidos-publications.comspandidos-publications.comresearchgate.net. These studies indicate that tramadol and its metabolites are distributed to these tissues, with varying concentrations and elimination rates depending on the tissue and time point spandidos-publications.comspandidos-publications.comresearchgate.net. For example, in zebrafish, tramadol and metabolites were detected in brain tissue within 1 hour of administration spandidos-publications.comspandidos-publications.comresearchgate.net.

While direct tissue distribution data for TNO is limited, the rapid conversion of TNO to tramadol implies that the distribution patterns observed for tramadol and its metabolites are indirectly relevant to the pharmacokinetic behavior initiated by TNO administration. Compartmental analysis of TNO pharmacokinetics would likely need to account for the conversion to tramadol and the subsequent distribution and elimination of tramadol and its metabolites. The available information primarily focuses on the metabolic fate and the resulting levels of tramadol and its known active metabolite (M1) in plasma and certain tissues.

Pharmacokinetic Implications of Prodrug Conversion

The characterization of this compound as a prodrug for tramadol has significant pharmacokinetic implications. A prodrug is an inactive or less active compound that is converted within the body into an active drug mdpi.comsemanticscholar.org. In the case of TNO, its conversion to tramadol is believed to be responsible for its observed pharmacological effects nih.govresearchgate.nettandfonline.comnih.gov.

The conversion of TNO to tramadol, potentially occurring in the gastrointestinal tract or via enzymatic reduction, influences the absorption profile and the rate at which the active compound becomes available systemically nih.govresearchgate.nettandfonline.com. If the conversion is relatively slow compared to the absorption of TNO, it could lead to a more sustained release of tramadol into the circulation, potentially resulting in a "blunted" plasma concentration spike compared to direct tramadol administration nih.govresearchgate.netresearchgate.net. This could have implications for the duration of action and potentially the side-effect profile nih.govresearchgate.netresearchgate.netgoogle.com.

Studies suggesting that TNO administration leads to similar tramadol plasma levels as equal oral doses of tramadol, but with a potentially extended duration of action, support the concept of TNO acting as a reservoir for tramadol nih.govgoogle.com. The rate and extent of the prodrug conversion are critical determinants of the resulting tramadol exposure and the pharmacokinetic profile of the active drug and its subsequent metabolites, such as M1, which is the primary active metabolite of tramadol drugbank.comspandidos-publications.comspandidos-publications.comdominapharm.compharmgkb.orgresearchgate.netmcaz.co.zw.

Pharmacodynamic and Biological Activity Studies of Tramadol N Oxide

Antinociceptive Efficacy and Characterization

Studies in animal models have characterized the antinociceptive efficacy of Tramadol (B15222) N-oxide. It has shown dose-related and long-lasting effects across various pain tests, including the mouse abdominal irritant test, hot-plate tests (48°C and 55°C), and the tail-flick test. nih.govresearchgate.net In rats, TNO also exhibited antinociceptive activity in the 51°C hot-plate test. nih.gov

Comparison with Tramadol Antinociception

Research indicates that Tramadol N-oxide produces antinociception in a dose-dependent manner, similar to tramadol. nih.govresearchgate.net However, a key difference observed is the duration of the analgesic effect. google.com

Duration of Antinociceptive Action

A characteristic feature of this compound is its extended duration of action compared to tramadol. nih.govresearchgate.net In mouse models, the duration of analgesic effect for tramadol was typically between 60 and 120 minutes, while for this compound, it ranged between 240 and 300 minutes in the acetylcholine (B1216132) challenge test. google.com This suggests that TNO provides a longer-lasting analgesic effect than an equi-analgesic amount of tramadol when administered orally. google.com

Data comparing the duration of analgesic effect in mice:

| Compound | Test | Duration of Analgesic Effect |

| Tramadol | Acetylcholine Challenge | 60-120 minutes |

| This compound | Acetylcholine Challenge | 240-300 minutes |

| This compound | Various (Mouse/Rat) | 4-5 hours |

This extended duration of action for this compound could potentially offer clinical benefits, such as less frequent dosing. nih.govresearchgate.net

Mechanism of Action as a Prodrug to Tramadol

The primary mechanism by which this compound is believed to exert its analgesic effect is through metabolic conversion to tramadol in vivo. researchgate.netnih.gov

In Vivo Bioconversion and Contribution to Analgesia

Studies have provided evidence supporting the role of this compound as a prodrug for tramadol. Significant amounts of tramadol have been detected in plasma after administration of TNO. nih.gov The levels of tramadol in plasma resulting from equal oral doses of TNO and tramadol were found to be similar, suggesting that the conversion of TNO to tramadol is rapid and essentially quantitative in vivo. nih.gov

In vitro metabolism studies using rat hepatic S9 fractions showed that TNO was not readily metabolized to tramadol in this system (< 2%), implying that the conversion might occur in the gastrointestinal tract. nih.govresearchgate.net In vitro studies with hepatic S9 fractions from mouse, rat, and human demonstrated that TNO undergoes metabolism via several Phase I reactions, including N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation. nih.gov The metabolism of TNO to tramadol via N-oxide reduction was observed to be greater in rat and human hepatic S9 fractions compared to mouse. nih.gov

The bioconversion of this compound to tramadol is considered crucial for its analgesic activity because tramadol and its active metabolite, O-desmethyltramadol (M1), are known to contribute significantly to analgesia through opioid receptor binding and monoamine reuptake inhibition. drugbank.comnih.govwps.ac.nzavenuetx.com

Receptor Binding Affinities (Opioid, Neurotransmitter Transporters)

In contrast to tramadol, which exhibits affinity for μ-opioid receptors and inhibits the reuptake of norepinephrine (B1679862) and serotonin (B10506), this compound itself has shown negligible affinity for opioid receptors (μ, δ, or κ) in in vitro studies. nih.gov Furthermore, TNO was found to be essentially devoid of norepinephrine or serotonin neuronal reuptake inhibitory activity. nih.gov

Data on Receptor Binding Affinities:

| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Norepinephrine Reuptake Inhibition (Ki) | Serotonin Reuptake Inhibition (Ki) |

| This compound | 38.5 μM | > 100 μM | > 100 μM | > 100 μM | > 100 μM |

| Tramadol (+/-) | 2.4 μM nih.gov | Inhibits drugbank.comnih.govwps.ac.nzavenuetx.com | Inhibits drugbank.comnih.govwps.ac.nzavenuetx.com | ||

| O-desmethyltramadol (+)-M1 | 3.4 nM nih.gov |

Note: Lower Ki values indicate higher binding affinity.

These findings support the hypothesis that this compound acts primarily as a prodrug, with its analgesic effects mediated by its metabolic conversion to tramadol and subsequent activity at relevant receptors and transporters. nih.govresearchgate.net

Modulation of Neurotransmitter Systems

While this compound itself shows negligible direct activity on neurotransmitter transporters, its bioconversion to tramadol leads to indirect modulation of neurotransmitter systems. nih.gov Tramadol is known to modulate descending pain pathways in the central nervous system through the weak inhibition of the reuptake of norepinephrine and serotonin. drugbank.comnih.gov This action on monoamines, specifically the inhibition of norepinephrine and serotonin reuptake, is a significant component of tramadol's analgesic mechanism, complementing its opioid receptor agonism. drugbank.comnih.govwps.ac.nzavenuetx.com Studies on tramadol have also explored its interaction with the L-arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate pathway and potassium channels, suggesting potential broader modulation of systems involved in pain processing. jneuropsychiatry.orgcdnsciencepub.comresearchgate.netnih.gov The antinociceptive effects of tramadol have been shown to be influenced by the nitrergic system and potassium channels in animal models. cdnsciencepub.comnih.gov

Serotonin Reuptake Inhibition

Studies investigating the effect of this compound on serotonin reuptake have generally indicated that it has negligible activity in this regard. In contrast to tramadol, which is known to weakly inhibit serotonin reuptake, this compound has been reported to be essentially devoid of serotonin neuronal reuptake inhibitory activity in in vitro studies. nih.gov For instance, one study reported a Ki value greater than 100 µM for this compound regarding serotonin reuptake inhibition, indicating a very low affinity for the serotonin transporter. nih.gov This contrasts with the activity observed for tramadol itself.

Table 1: In vitro Serotonin Reuptake Inhibition

| Compound | Serotonin Reuptake Inhibition (Ki) |

| This compound | > 100 µM nih.gov |

| Tramadol | 0.99 µM researchgate.net |

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity and inhibitory potency.

Norepinephrine Reuptake Inhibition

Similar to its effects on serotonin reuptake, research suggests that this compound also exhibits negligible inhibition of norepinephrine reuptake. In vitro studies have shown that this compound is essentially devoid of norepinephrine neuronal reuptake inhibitory activity. nih.gov A reported Ki value greater than 100 µM for norepinephrine reuptake inhibition further supports its low potency in inhibiting the reuptake of this monoamine. nih.gov This is in contrast to tramadol, which has demonstrated norepinephrine reuptake inhibitory properties. researchgate.net

Table 2: In vitro Norepinephrine Reuptake Inhibition

| Compound | Norepinephrine Reuptake Inhibition (Ki) |

| This compound | > 100 µM nih.gov |

| Tramadol | 0.79 µM researchgate.net |

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity and inhibitory potency.

Despite the limited direct activity of this compound on serotonin and norepinephrine reuptake in vitro, some in vivo studies have shown that this compound can produce antinociceptive effects. nih.govresearchgate.net This observed activity in vivo, coupled with the negligible in vitro reuptake inhibition, has led to the suggestion that this compound may act as a prodrug for tramadol. nih.govresearchgate.net Studies have found significant amounts of tramadol in plasma after administration of this compound, with levels comparable to those resulting from equal doses of tramadol, suggesting a rapid and essentially quantitative conversion in vivo, possibly in the gastrointestinal tract. nih.govresearchgate.net

Interaction with Endogenous Systems (e.g., Nitric Oxide Pathways)

The interaction of this compound with endogenous systems, such as nitric oxide (NO) pathways, has not been as extensively studied as the interactions of the parent compound, tramadol. However, research on tramadol has indicated an involvement of the L-arginine/nitric oxide pathway in its antinociceptive effects. journalagent.comnih.gov Studies have explored how modulating the nitric oxide pathway, for example, through the use of NO synthase inhibitors or NO donors, can affect the analgesic actions of tramadol. journalagent.comnih.govcambridge.org

While direct studies specifically detailing the interaction of this compound with nitric oxide pathways are limited in the provided search results, the potential for such interaction could be inferred if this compound acts as a prodrug for tramadol. If this compound is converted to tramadol in the body, then the known interactions of tramadol with the nitric oxide system could become relevant. Research on tramadol has suggested that the activation of the L-arginine-NO-cGMP pathway is involved in pain modulation. cambridge.org Furthermore, studies have investigated the effects of tramadol on NO levels in the brain of rats. researchgate.net

Given the evidence suggesting this compound acts as a prodrug for tramadol, future research could explore whether the in vivo effects of this compound, including any potential contributions to antinociception, are mediated, in part, through the interaction of its metabolite, tramadol, with endogenous systems like the nitric oxide pathway.

Analytical Methodologies for Tramadol N Oxide and Its Metabolites

Chromatographic Techniques

Chromatographic techniques are essential for separating TNO and its various metabolites from complex sample matrices before detection and characterization. Different chromatographic approaches are utilized depending on the specific analytical requirements, sample type, and the physicochemical properties of the analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of tramadol (B15222) N-oxide and its metabolites. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the simultaneous determination of TNO and several of its metabolites in various biological matrices, such as plasma, urine, and even skeletal tissues. scholaris.canih.govresearchgate.netsigmaaldrich.comnih.govmdpi.com

Typically, reversed-phase liquid chromatography is employed, often utilizing C18 columns. nih.govnih.govmassbank.eu Mobile phases commonly consist of mixtures of water and organic solvents (e.g., acetonitrile (B52724) or methanol) with acidic modifiers like formic acid to enhance ionization efficiency in positive ion mode, which is frequently used for these basic compounds. scholaris.canih.govsigmaaldrich.commassbank.eu

Sample preparation techniques such as solid phase extraction (SPE) are often implemented prior to LC-MS/MS analysis to clean up samples and concentrate the analytes, improving the sensitivity and reliability of the method. nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous determination of TNO and metabolites like O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol. scholaris.canih.gov These methods have demonstrated good linearity, accuracy, and reproducibility over a range of concentrations. For instance, an LC-MS/MS assay for TNO and its metabolites in rat and dog plasma showed linearity from approximately 6 to 2000 ng/mL, with inter-assay reproducibility generally below 15% and accuracy within 13% of theoretical values. nih.gov The recovery of analytes in this study ranged from 40-64% in rat plasma and 53-75% in dog plasma. nih.gov

LC-MS/MS is also valuable for profiling the extensive metabolism of tramadol and TNO, enabling the identification of numerous phase I and phase II metabolites, including glucuronides and sulfates. mdpi.comresearchgate.netresearchgate.netnih.gov High-resolution LC-MS/MS systems, such as those utilizing Orbitrap technology, can provide more informative MS/MS spectra for structural elucidation. researchgate.net

| Matrix | Analytes | Chromatography Column | Mobile Phase | Detection Mode | Key Findings | Source |

| Rat skeletal tissues | Tramadol, O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol, Tramadol N-oxide | Not specified (HPLC-MS/MS) | Not specified (HPLC-MS/MS) | Positive ion | Semi-quantitative analysis conducted; Method validation met SWGTOX standards (except dilution integrity). scholaris.ca | scholaris.ca |

| Rat and dog plasma | RWJ-38705 (this compound) and major metabolites | Reversed phase LC | Not specified | Positive ionization MS/MS | Linear range 6-2000 ng/mL; Reproducibility <15%; Accuracy within 13%; Recovery 40-75%. nih.gov | nih.gov |

| Human urine | Tramadol, N-desmethyl-tramadol | Purospher® STAR RP-18 endcapped (2 µm) | 0.1% formic acid in water/acetonitrile gradient | LC-MS/MS ESI | Linear range 25-1500 ng/mL for tramadol. sigmaaldrich.com | sigmaaldrich.com |

| Human urine | Tramadol and its phase I and II metabolites | Not specified (LC-MS/MS) | Not specified | Not specified | Linearity 0.1-160 ng/mL for tramadol; Accuracy 95.56-100.21%; Recovery 94.31-96.91%. mdpi.com | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used in the analysis of tramadol and its metabolites. While this compound itself may be less volatile and potentially subject to thermal degradation under typical GC conditions compared to its parent compound and some other metabolites, GC-MS has been applied in studies investigating tramadol metabolism and identifying oxidation products, which can include TNO. oup.comacs.orgspandidos-publications.comresearchgate.net

GC-MS is particularly useful for analyzing more volatile or easily derivatizable metabolites. Studies have utilized GC-MS to identify and designate sites of demethylation and hydroxylation in tramadol metabolites in human urine samples. oup.com Derivatization techniques, such as trimethylsilylation (TMS), can be employed to make more polar metabolites amenable to GC analysis. oup.com

In the context of oxidation studies of tramadol, GC-MS has been used in conjunction with other MS techniques to identify oxidation products, including N-oxide-TRA (this compound). acs.org This highlights the role of GC-MS in comprehensive analytical approaches for characterizing the fate of tramadol.

| Matrix | Analytes | Chromatography Column | Detection Mode | Key Findings | Source |

| Human urine | Tramadol and its metabolites | Not specified (GC-MS) | EI and CI MS | Used to predict and designate sites of demethylation and hydroxylation; TMS derivatization applied. oup.com | oup.com |

| Aqueous samples | Tramadol oxidation products (including N-oxide-TRA) | Not specified (GC-MS) | MS | Used in conjunction with other MS techniques to identify oxidation products of tramadol. acs.org | acs.org |

| Zebrafish tissues | Tramadol and primary metabolites | Not specified (GC-MS) | GC-MS | Used for pharmacokinetic analysis of tramadol and its primary metabolites (O- and N-desmethyltramadol). spandidos-publications.com | spandidos-publications.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, has been used for the analysis of tramadol and some of its metabolites. While LC-MS/MS is now more common for comprehensive metabolite profiling due to its higher sensitivity and specificity, HPLC remains relevant, particularly for the analysis of parent tramadol and certain key metabolites in various matrices. mdpi.comresearchgate.netresearchgate.netwjbphs.comresearchgate.net

HPLC methods typically involve reversed-phase columns and mobile phases optimized for the separation of tramadol and its related compounds. Detection is commonly performed using UV detectors at wavelengths such as 230 nm or 270 nm, or fluorescence detection at specific excitation and emission wavelengths. researchgate.netresearchgate.netresearchgate.netzodiaclifesciences.com

Specific HPLC methods have been developed for the separation and identification of tramadol hydrochloride and its impurities, including this compound, using a C18 column and an acetonitrile-based mobile phase with UV detection. zodiaclifesciences.com This demonstrates the capability of HPLC alone to separate TNO from the parent drug and other related substances in pharmaceutical contexts.

| Application | Chromatography Column | Mobile Phase | Detection Mode | Key Findings | Source |

| Separation of Tramadol HCl and impurities (incl. N-Oxide) | Zodiac 120 C18 AQ | Acetonitrile (30:70) | UV (270 nm) | Method developed for separation and identification of Tramadol HCl and impurities including N-Oxide. zodiaclifesciences.com | zodiaclifesciences.com |

| Determination of Tramadol and O-desmethyltramadol in plasma | BDS-Hypersil-C18 | Double gradient method | HPLC-UV | Method developed and validated for quantification of tramadol and O-desmethyltramadol in human plasma. wjbphs.com | wjbphs.com |

| Determination of Tramadol in pharmaceutical dosage forms | μ-Bondapak C18 | 0.005 M triethylamine (B128534) in 0.01 M sodium phosphate (B84403) buffer (pH 5.5) + 17% acetonitrile | UV (230 nm) | Simple, specific, and accurate method for tramadol determination. researchgate.net | researchgate.net |

Mass Spectrometric Characterization

Mass spectrometry plays a crucial role in the analysis of this compound and its metabolites, providing both qualitative and quantitative information. It enables the determination of molecular weights, elemental compositions, and structural insights through fragmentation.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization Mass Spectrometry (API-MS), including techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), is widely used for the analysis of polar and semi-polar compounds like this compound and its metabolites. API techniques are particularly well-suited for coupling with liquid chromatography (LC-MS) as they can ionize analytes directly from the liquid phase. researchgate.netresearchgate.netnih.govnih.gov

API-MS, specifically API ionspray-MS and ESI-MS, has been extensively applied in profiling the in vitro and in vivo metabolism of tramadol and this compound in various species, including mouse, rat, and human. researchgate.netresearchgate.netnih.govnih.gov These studies utilize API-MS to detect and tentatively identify metabolites based on their mass-to-charge ratios (m/z). The soft ionization nature of API techniques typically produces protonated molecules ([M+H]+) or other adduct ions, providing information about the molecular weight of the intact analyte. nih.govnih.govmassbank.eumassbank.eu

API-MS is often the ionization method of choice in LC-MS and LC-MS/MS methods for this compound analysis due to its efficiency in ionizing these types of compounds. sigmaaldrich.comnih.govmassbank.euresearchgate.net

| Application | Ionization Technique | Mass Analyzer | Key Findings | Source |

| In vitro metabolism profiling of this compound | API ionspray-MS | Not specified (MS/MS) | Used to profile metabolites in hepatic S9 fractions from mouse, rat, and human. researchgate.netnih.gov | researchgate.netnih.gov |

| In vivo metabolism profiling of tramadol | API ionspray-MS | Not specified (MS/MS) | Used to profile metabolites in human urine. researchgate.netnih.gov | researchgate.netnih.gov |

| This compound characterization | ESI | QTOF (LC-ESI-QTOF) | Provides precursor m/z ([M+H]+) for this compound (e.g., 280.1907). nih.govmassbank.eumassbank.eu | nih.govmassbank.eumassbank.eu |

| LC-MS/MS analysis of tramadol and metabolites | ESI | Triple quadrupole | Common ionization mode for LC-MS/MS methods for tramadol and its metabolites. sigmaaldrich.comresearchgate.net | sigmaaldrich.comresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for obtaining structural information about analytes by fragmenting selected precursor ions and analyzing the resulting product ions. This is particularly important for the identification and characterization of this compound and its numerous metabolites, many of which are isomers or share similar structural features. nih.govmassbank.euresearchgate.netresearchgate.netnih.govresearchgate.netnih.govmassbank.euresearchgate.net

In MS/MS analysis, a precursor ion corresponding to the protonated or adduct molecule of the analyte is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a unique spectral fingerprint that can be used to confirm the identity of the compound and elucidate its structure. massbank.euresearchgate.netmassbank.eu

MS/MS has been extensively used to characterize the fragmentation patterns of this compound and its metabolites. For example, studies have reported specific fragment ions observed for protonated this compound ([M+H]+ at m/z 280.1907) under different collision energies. nih.govmassbank.eumassbank.eu The fragmentation patterns help in differentiating between isomeric metabolites and confirming the presence of specific functional groups or structural moieties. researchgate.netoup.comresearchgate.net

Detailed MS/MS analysis allows for the tentative identification of metabolites by comparing their fragmentation patterns to those of known standards or by interpreting the fragmentation pathways based on the proposed structures. researchgate.netresearchgate.netnih.govnih.gov This is crucial in metabolism studies where many metabolites, including those of TNO formed via N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation, need to be identified. researchgate.netnih.gov The use of high-resolution MS/MS further enhances the confidence in metabolite identification by providing accurate mass measurements of fragment ions. nih.govresearchgate.net

| Analyte | Precursor Ion (m/z) | Adduct | Collision Energy | Key Fragment Ions (m/z) | Source |

| This compound | 280.1907 | [M+H]+ | 90 eV | 77.0421, 115.0544, 92.0276, 91.0559, 58.0714 (example peaks) | nih.gov |

| This compound | 280.1907 | [M+H]+ | 110 eV | 77.042, 115.0547, 92.0273, 78.0493, 64.0359 (example peaks) | nih.gov |

| This compound | 280.1907 | [M+H]+ | 140 V | Not explicitly listed, but fragmentation data available. | massbank.eu |

| Tramadol | 264 | [M+H]+ | Not specified | 58 (characteristic fragment) | sigmaaldrich.comnih.govresearchgate.net |

| N-desmethyl-tramadol | 250 | [M+H]+ | Not specified | 44 (characteristic fragment) | sigmaaldrich.comresearchgate.net |

Molecular Networking Approaches for Metabolite Identification

Molecular networking is a bioinformatic approach used in conjunction with liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to facilitate the identification of metabolites, including those of tramadol. This technique organizes MS/MS data into a network where structurally similar molecules are grouped together based on the similarity of their fragmentation patterns. researchgate.netnih.govnih.govresearchgate.net

Molecular networking has been applied to identify tramadol metabolites in biological samples such as urine and plasma. researchgate.netnih.govnih.govresearchgate.net By analyzing data acquired in both positive and negative ion modes, a broader range of metabolites, including phase I and phase II metabolites, can be identified. nih.govnih.govresearchgate.net For instance, positive ion mode can be effective for metabolites containing a dimethylamino radical, while negative ion mode is useful for clustering phase II metabolites like glucuro- and sulfo-conjugated compounds. nih.govnih.gov This approach allows for the tentative identification of known metabolites and the discovery of previously unreported ones based on their spectral relationships within the network. researchgate.netnih.govnih.govresearchgate.net

Electrochemical Sensing and Voltammetry

Electrochemical methods, particularly voltammetry, have gained attention for the analysis of tramadol due to their potential for rapid response, real-time measurements, and high sensitivity and selectivity. nih.goviapchem.org While research specifically on the electrochemical sensing of this compound is less documented in the provided search results compared to the parent compound tramadol, the principles and advancements in electrochemical sensors for tramadol can be relevant for developing methods for its N-oxide metabolite.

Various modified screen-printed electrodes (SPEs) and glassy carbon electrodes (GCEs) have been developed for the electrochemical determination of tramadol. These modifications often involve nanomaterials like graphene, metal oxides (e.g., Co₃O₄, Fe₃O₄, NiO), carbon nanotubes, and metal-organic frameworks (MOFs) to enhance the electrode's electrocatalytic activity and sensitivity. nih.govfrontiersin.orgresearchgate.netiapchem.orgmdpi.com Voltammetric techniques such as linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and cyclic voltammetry (CV) are employed to study the electrochemical behavior and quantify tramadol. frontiersin.orgresearchgate.netiapchem.orgmdpi.com These methods have demonstrated good linearity over specific concentration ranges and low detection limits for tramadol in various matrices, including pharmaceutical formulations and biological samples like urine and serum. nih.govfrontiersin.orgresearchgate.netmdpi.com

Given the structural similarity between tramadol and this compound, it is plausible that similar electrochemical approaches, possibly with modifications to optimize for the N-oxide functional group, could be explored for the analysis of this compound.

Sample Preparation Strategies for Biological and Environmental Matrices

The complexity of biological (e.g., blood, urine, plasma) and environmental matrices (e.g., water, sediment) necessitates effective sample preparation techniques to isolate and concentrate this compound and its metabolites while removing interfering substances. ojp.govnih.govnih.govresearchgate.net Common strategies include solid phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. ojp.govnih.govresearchgate.netmdpi.com

Solid phase extraction (SPE) is a widely used technique for isolating analytes from complex matrices. ojp.govnih.govnih.govresearchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest, while matrix components are washed away. The retained analytes are then eluted with a suitable solvent. nih.gov

SPE has been successfully applied in the analysis of this compound and its metabolites in biological samples. For instance, an analytical method for the simultaneous determination of this compound and its metabolites in rat and dog plasma utilized SPE as a sample preparation step prior to LC-MS/MS analysis. nih.gov Different SPE cartridges, such as mixed-mode strong cation exchange (MCX) and Hydrophilic-Lipophilic Balance (HLB) cartridges, have been tested and optimized for the extraction of tramadol and its metabolites from environmental samples like wastewater. mdpi.com The choice of sorbent and the SPE procedure are crucial for achieving high recoveries and minimizing matrix interferences. mdpi.com

Liquid-liquid extraction (LLE) is another common sample preparation technique that involves partitioning analytes between two immiscible liquid phases. ojp.govnih.govresearchgate.net This method is often used to extract analytes from aqueous biological samples into an organic solvent.

LLE has been employed in the analysis of tramadol and its metabolites in biological matrices. One method for the simultaneous determination of tramadol and its main metabolites in human plasma used a simple extraction with ethyl acetate. wjbphs.com Another protocol for isolating N-desmethyltramadol from biological specimens involved mixing the sample with a mixture of toluene, heptane, and isoamyl alcohol to facilitate phase separation. While specific details on the application of LLE solely for this compound in various matrices are less prevalent in the provided results, LLE remains a viable approach for extracting relatively non-polar or moderately polar compounds like tramadol metabolites.

Protein precipitation (PPT) is a simple and rapid sample preparation technique primarily used for biological matrices to remove proteins, which can interfere with downstream analytical techniques like LC-MS/MS. ojp.govwindows.netphenomenex.comabcam.com This is typically achieved by adding an organic solvent (e.g., acetonitrile, methanol (B129727), acetone) or a salt to the sample, causing proteins to denature and precipitate. windows.netphenomenex.comabcam.comsigmaaldrich.com The precipitated proteins are then removed by centrifugation or filtration. ojp.govwindows.net

Protein precipitation is considered a basic sample preparation method for biological fluids like plasma and urine. phenomenex.comchromatographytoday.com While effective for protein removal, it's important to note that highly protein-bound drugs may co-precipitate, potentially leading to lower recoveries. ojp.gov Various organic solvents like acetonitrile, methanol, and acetone, as well as acidic solutions like trichloroacetic acid and salts like zinc sulfate (B86663), can be used for protein precipitation. ojp.govphenomenex.comsigmaaldrich.comchromatographytoday.com The choice of precipitating agent and conditions (e.g., solvent ratio, temperature) can impact the efficiency of protein removal and analyte recovery. windows.netphenomenex.comsigmaaldrich.com For instance, a 4:1 v/v ratio of organic solvent to biological sample is often recommended for more complete precipitation. windows.net Protein precipitation can be used as a standalone sample preparation step or in conjunction with other techniques like SPE. chromatographytoday.com

Environmental Occurrence and Degradation of Tramadol N Oxide

Detection and Quantification in Aquatic Environments

Tramadol (B15222) and its transformation products, including Tramadol N-Oxide, have been detected in various aquatic environments due to their widespread use and subsequent excretion. nih.gov These compounds can enter the environment through wastewater treatment plant effluents and directly impact surface water bodies. nih.gov

Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are significant entry points for pharmaceuticals and their metabolites into the aquatic environment. Studies have consistently found tramadol in WWTP effluents in both Europe and North America. mdpi.comdntb.gov.ua While there is limited precise data on the removal of tramadol and its metabolites, estimates suggest that conventional treatments like trickling filters and activated sludge may remove no more than 36% of tramadol. mdpi.com this compound, being a transformation product, is also expected to be present in these effluents.

Surface Water Bodies (Rivers, Lakes)

Following discharge from WWTPs, this compound can enter surface water bodies such as rivers and lakes. Tramadol itself has been detected in some rivers and lakes in Europe and North America. mdpi.comdntb.gov.ua Given that this compound is a metabolite and transformation product of tramadol, its presence in these surface waters is also anticipated, although specific quantification data for the N-oxide in these environments is less extensively reported compared to the parent compound.

Persistence and Stability in Environmental Compartments

Research indicates that N-oxide transformation products of tertiary amine drugs, including this compound, can exhibit stability in environmental matrices. nih.govresearchgate.net Laboratory and field studies suggest that this compound is stable under conditions of solar photolysis and aerobic biodegradation, with only a very slight potential for reverse reaction back to the parent compound, tramadol. nih.govresearchgate.net This stability contributes to its persistence in the environment.

Role as a Transformation Product of Tramadol

This compound is a known transformation product of tramadol. nih.govnih.gov The formation of this compound can occur through various processes, including metabolic transformation in humans and animals, as well as environmental transformation processes like oxidation. nih.govnih.govresearchgate.net During ozonation, a process used in some WWTPs to remove micropollutants, tramadol can be transformed into this compound, often as a primary ozonation product. acs.orgresearchgate.netchimia.chacs.orgau.dk

Comparative Environmental Fate with Parent Compound and Other Metabolites

The environmental fate of this compound differs from that of its parent compound, tramadol, and other metabolites like O-desmethyltramadol and N-desmethyltramadol. While tramadol undergoes metabolism and degradation, leading to the formation of various products including the N-oxide, the N-oxide itself has shown notable persistence in environmental studies. nih.govresearchgate.netresearchgate.net Studies comparing the persistence of N-oxide transformation products with parent compounds and dealkylated transformation products have revealed that N-oxides can accumulate relatively more in the environment due to slower degradation kinetics and/or higher sorption compared to some other transformation products. nih.govresearchgate.net

Influence of Water Quality Parameters on Degradation Pathways

Water quality parameters can influence the degradation pathways and rates of pharmaceuticals and their transformation products, including this compound. For instance, in photocatalytic degradation studies of tramadol metabolites, including this compound, the degradation rates were considerably decreased in wastewater compared to ultrapure water. researchgate.netnih.gov This is attributed to the presence of inorganic and organic constituents in wastewater that can act as scavengers of reactive species like hydroxyl radicals, which are important for degradation. researchgate.netnih.gov The pH of the water can also play a role; for example, the photocatalytic degradation kinetic of this compound showed an increasing trend in alkaline solutions (pH 10). researchgate.netnih.gov In ozonation processes, the concentration of dissolved organic carbon (DOC) in water can affect the reaction pathways of N-oxides, with direct reactions with ozone being more abundant in pure water compared to effluent wastewater, where reactions with hydroxyl radicals are more significant due to higher DOC. researchgate.netau.dk

Environmental Occurrence and Persistence Data (Illustrative)

While specific comprehensive environmental concentration data solely for this compound is limited in the provided context, studies on related N-oxides and the parent compound tramadol offer insights into its potential environmental presence and behavior.

| Compound | Environmental Compartment | Detection Frequency | Concentration Range (Illustrative based on related compounds/studies) | Reference |

| Tramadol | WWTP Effluents | Consistent | Up to ~97,616 ng/L (Specific WWTP influent/effluent example) | mdpi.com |

| Tramadol | Surface Water | Detected in some | Not explicitly quantified for this compound in provided snippets | mdpi.comdntb.gov.ua |

| This compound | Environmental Studies | Detected | Formation observed in degradation studies | acs.orgresearchgate.net |

| This compound | River (Field Study) | Stable | Significance noted compared to other TPs | nih.govresearchgate.net |

Degradation Study Findings (Illustrative)

| Degradation Process | Observation Regarding this compound | Key Factor Influencing Degradation | Reference |

| Ozonation | Formed as a main ozonation product of tramadol (ca. 90%). acs.org Degrades during ozonation. researchgate.net | Direct reaction with ozone, OH radicals. researchgate.net DOC concentration. researchgate.netau.dk | acs.orgresearchgate.netresearchgate.netau.dk |

| Photodegradation | Stable under solar photolysis in lab studies. nih.govresearchgate.net | Light source (UV vs. simulated sunlight). nih.gov | nih.govresearchgate.netnih.gov |

| Aerobic Biodegradation | Stable under aerobic biodegradation in lab studies. nih.govresearchgate.net Very slight reverse reaction to tramadol. | Microbial activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Photocatalytic Degradation | Degraded in aqueous TiO2 suspensions. researchgate.netnih.gov | Water matrix (ultrapure vs. wastewater), pH. researchgate.netnih.gov | researchgate.netnih.gov |

Forensic and Clinical Toxicology Research Implications

Identification and Quantification in Forensic Investigations

The accurate identification and quantification of Tramadol (B15222) N-oxide in biological specimens are fundamental in forensic investigations. Advanced analytical techniques are employed to differentiate it from tramadol and its other metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for the simultaneous determination of Tramadol N-oxide and other major metabolites in plasma and other biological matrices. nih.gov This technique offers high sensitivity and specificity, allowing for the reliable quantification of the compound even at low concentrations. nih.gov Sample preparation, often involving solid-phase extraction, is a critical step to ensure the accuracy of the results. nih.govnyc.gov The assay's linearity for this compound has been established over a concentration range of approximately 6 to 2000 ng/ml. nih.gov

In post-mortem analyses, gas chromatography-mass spectrometry (GC-MS) has also been utilized for the quantification of tramadol and its metabolites in blood samples. uc.pt The development and validation of these analytical methods are crucial for providing reliable data in forensic casework. uc.pt

Table 1: Analytical Methods for this compound Quantification

| Analytical Technique | Sample Matrix | Key Advantages |

|---|---|---|

| LC-MS/MS | Plasma, Urine | High sensitivity and specificity, simultaneous analysis of multiple metabolites. nih.govnih.gov |

Role in Drug-Related Fatalities and Intoxications

While tramadol itself is often the primary toxic agent in overdose cases, the detection of its metabolites, including this compound, is crucial for a comprehensive toxicological assessment. In fatal poisoning cases, a molecular networking approach using liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) has successfully identified numerous tramadol metabolites, including this compound, in urine and plasma samples. nih.gov

The presence of this compound in post-mortem samples confirms the ingestion and metabolism of tramadol. Although the direct toxic contribution of this compound in fatalities is not as well-defined as that of tramadol and its active metabolite, O-desmethyltramadol, its identification aids in building a complete picture of the drug's involvement. Tramadol-related deaths are often associated with the co-ingestion of other central nervous system depressants, such as benzodiazepines. researchgate.netbham.ac.ukd-nb.info The mean blood tramadol concentration in fatal cases has been reported to be 10.6 µg/mL. researchgate.net

Table 2: Tramadol and Metabolite Concentrations in a Fatal Intoxication Case

| Compound | Plasma Concentration (mg/L) | Detection in Urine |

|---|---|---|

| Tramadol | 10.05 (Highly Toxic) | Detected |

| This compound | Not specified | Detected |

| O-desmethyl tramadol | Not specified | Detected |

| N-desmethyl tramadol | Not specified | Detected |

Data from a case study of a fatal tramadol poisoning. nih.gov

Detection in Drug Testing and Screening Protocols

Tramadol and its metabolites are not always included in standard drug screening panels, which typically focus on common opiates, amphetamines, and other substances of abuse. stmarys-ca.edu However, specialized tests can be employed to detect tramadol and its metabolites, including this compound, particularly in situations where tramadol use is suspected.

Urine is a common matrix for drug testing, and tramadol and its metabolites can be detected for approximately 2 to 4 days after the last dose. stmarys-ca.edu Quantitative urine drug testing using methods like LC-MS/MS can measure the levels of both tramadol and its metabolite, desmethyltramadol, to monitor for compliance or non-prescribed use. questdiagnostics.com The detection of metabolites like this compound can help confirm ingestion and metabolism, as opposed to direct sample adulteration. questdiagnostics.com The World Anti-Doping Agency (WADA) includes tramadol on its Prohibited List, necessitating its detection in sports drug testing. wada-ama.org

Significance in Toxicokinetic Interpretations

The study of this compound is significant for understanding the toxicokinetics of tramadol, which encompasses its absorption, distribution, metabolism, and excretion. This compound is formed through the N-oxidation of tramadol, one of the several metabolic pathways for the parent drug. tandfonline.com Research has shown that this compound can act as a prodrug, being converted back to tramadol in the body. nih.gov This conversion is thought to occur primarily in the gastrointestinal tract. nih.gov